molecular formula C16H16ClNO4S B2541370 Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate CAS No. 93011-02-0

Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate

Cat. No. B2541370
CAS RN: 93011-02-0
M. Wt: 353.82
InChI Key: GQHAAGNTLOOSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate is a compound that can be associated with a variety of chemical reactions and possesses distinct physical and chemical properties. The compound is related to a family of chemicals that include sulfones and sulfonyl-containing derivatives, which are known for their diverse applications in organic synthesis and pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related sulfone compounds involves the condensation of p-chlorophenylsulfonylacetic acid with various aryl aldehydes, as demonstrated in the preparation of α,β-ethylenic sulfones . This method could potentially be adapted for the synthesis of Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate by choosing appropriate starting materials and reaction conditions. Additionally, the use of ionic liquids such as triethylamine-bonded sulfonic acid {[Et3N–SO3H]Cl} has been shown to catalyze the synthesis of related compounds under mild to harsh conditions, which could be a greener and more efficient alternative for the synthesis of Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate .

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate has been studied using various spectroscopic techniques. For instance, the crystal structure of a thioamide derivative was determined by X-ray diffraction, and its spectroscopic properties were analyzed using proton NMR (1H NMR), FT-IR, and FT-Raman . These techniques could be employed to elucidate the molecular structure of Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of sulfone and sulfonyl compounds can be quite diverse. For example, N-Ethyl-5-phenylisoxazolium 3' sulfonate, a related compound, can undergo hydroxide-promoted reactions to form various products, and it can act as a spectrophotometric probe for nucleophilic side chains of proteins . This suggests that Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate may also participate in nucleophilic reactions and could potentially be used in analytical applications.

Physical and Chemical Properties Analysis

The physicochemical properties of sulfonyl-containing compounds, such as solubility, chemical stability, and acid-base behavior, have been studied, and complexes with metals like Cu(II), Co(II), and Ni(II) have been prepared . These properties are crucial for understanding the behavior of Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate in different environments and for its potential applications in coordination chemistry. Additionally, the synthesis of water-soluble hydrogen donors related to Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate has been explored for the photometric determination of hydrogen peroxide, indicating the compound's potential utility in biochemical assays .

Scientific Research Applications

Biotransformation in Carcinogenic Compounds

The study by Kolar and Schlesiger (1975) explored the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into various modified anilines, highlighting the metabolic pathways and intramolecular transformations involving chlorine migration in carcinogenic compounds. This research provides insights into the role of chlorophenyl compounds in carcinogen metabolism (Kolar & Schlesiger, 1975).

Synthesis of Medical Compounds

Hu Jia-peng (2012) detailed an improved synthesis pathway for Clopidogrel Sulfate, using a chlorophenyl-related compound as an intermediate. This work is significant in the pharmaceutical industry for the production of medically important substances (Hu Jia-peng, 2012).

Crystal Structure Analysis

The paper by Yu et al. (2013) focused on the synthesis and crystal structure analysis of a related chlorophenyl compound, demonstrating the importance of these compounds in studying molecular configurations and interactions (Yu, Tang, Zeng, & Yan, 2013).

Antioxidant Activity Studies

Yang et al. (2011) evaluated the antioxidant activities of various extracts, including an ethyl acetate fraction, showcasing the potential of chlorophenyl compounds in contributing to antioxidant properties (Yang, Dong, Du, Shi, Peng, & Li, 2011).

Corrosion Inhibition Research

A study by Zarrouk et al. (2014) examined the efficiency of quinoxalines compounds as corrosion inhibitors, highlighting the role of chlorophenyl compounds in industrial applications (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).

Catalysis in Chemical Synthesis

Research by Indumathi, Perumal, and Menéndez (2010) focused on the catalytic synthesis of thienothiopyrans, utilizing chlorophenyl compounds as crucial intermediates in this process (Indumathi, Perumal, & Menéndez, 2010).

Antimicrobial Compound Development

The work by Bhattacharjee, Saravanan, and Mohan (2011) involved the synthesis of Schiff Bases from a chlorophenyl compound, aiming at developing new antimicrobial agents (Bhattacharjee, Saravanan, & Mohan, 2011).

properties

IUPAC Name

ethyl 2-(N-(4-chlorophenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-2-22-16(19)12-18(14-6-4-3-5-7-14)23(20,21)15-10-8-13(17)9-11-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHAAGNTLOOSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.